Home > Products > Building Blocks P3338 > (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol - 849067-97-6

(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol

Catalog Number: EVT-361484
CAS Number: 849067-97-6
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol is a heterocyclic compound containing a pyrrolo[2,3-b]pyridine core structure with a methanol substituent. This compound belongs to the azaindole family, specifically 7-azaindoles, which are bioisosteres of indoles. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. They are frequently used in drug design to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure. (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol serves as a valuable building block in organic synthesis and plays a crucial role in developing various pharmaceutical agents. [, ]

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. [] Studies have shown that it undergoes various metabolic transformations, including hydroxylation, oxidation, and conjugation reactions. []

1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043)

Compound Description: BMS-488043 is an azaindole derivative that acts as a potent inhibitor of HIV-1 attachment. [] This compound emerged from a research effort focused on optimizing the pharmaceutical properties of initial indole-based lead compounds. []

Relevance: Although BMS-488043 belongs to the broader azaindole family like (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol, it differs significantly in its core structure. [] While both contain a pyrrolopyridine moiety, BMS-488043 features a pyrrolo[2,3-c]pyridine core, whereas the target compound possesses a pyrrolo[2,3-b]pyridine structure. [] This difference in core structure leads to significant variations in overall shape and potential binding properties. []

(3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) (Compound 22)

Compound Description: Compound 22 is a potent and selective type II CDK8 inhibitor exhibiting promising activity against colorectal cancer. [] This compound demonstrates significant tumor growth inhibition in vivo and indirectly targets the WNT/β-catenin signaling pathway. []

Relevance: Compound 22 features the 1H-pyrrolo[2,3-b]pyridine moiety directly attached to a phenyl ring, unlike (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol, where the same moiety connects to a methanol group. [] This difference in linkage leads to distinct structural features and potentially different biological activities. []

(Z)-2-Phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (Compound 1)

Compound Description: Compound 1 serves as a starting point in a medicinal chemistry campaign aimed at developing novel Cdc7 kinase inhibitors. []

[(Z)-2-(Benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (Compound 42)

Compound Description: Compound 42 is a potent ATP-competitive inhibitor of Cdc7 kinase with an IC50 value of 7 nM. [] This compound represents a significant advancement from the initial lead Compound 1. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides

Compound Description: This series of compounds, including the lead molecule LY334370 (1a), represents a novel class of selective 5-HT1F receptor agonists (SSOFRAs). [] These compounds have shown efficacy in preclinical models of migraine and some have progressed to clinical trials. []

Relevance: While these compounds belong to the pyrrolopyridine family like (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol, they differ in their core structure. [] They are based on the pyrrolo[3,2-b]pyridine scaffold, unlike the target compound's pyrrolo[2,3-b]pyridine structure. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity identified during the degradation study of Venetoclax, a BCL-2 inhibitor used in treating blood cancers. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another potential impurity formed through the Meisenheimer rearrangement of VNO during Venetoclax degradation. []

Relevance: Similar to VNO, VHA shares the 1H-pyrrolo[2,3-b]pyridin-5-yl) moiety with (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. [] It is also a large, complex molecule with a different linkage of the shared moiety compared to the target compound. []

6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

Compound Description: PLX5622 is a CSF-1R inhibitor investigated for its effects on GAMMs in glioma models. [, ] It has been shown to effectively deplete GAMMs in vivo and is being explored as a potential therapeutic agent or co-therapy for glioma. [, ]

Overview

(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol is a heterocyclic compound with significant relevance in chemical and biological research. It features a unique structure characterized by a pyrrolo[2,3-b]pyridine core with a methanol group attached at the 5-position. This structural configuration allows for various chemical modifications, making it a versatile building block in organic synthesis and medicinal chemistry.

Source

The compound is cataloged under the Chemical Abstracts Service number 849067-97-6 and has a molecular formula of C₈H₈N₂O. Its synthesis and applications have been explored in various scientific studies, highlighting its potential in developing bioactive molecules and specialty chemicals .

Classification

(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol falls under the category of heterocyclic compounds, specifically within the pyridine derivatives. These compounds are widely recognized for their biological activity and utility in pharmaceuticals, particularly as inhibitors of various biological targets such as fibroblast growth factor receptors.

Synthesis Analysis

Methods

The synthesis of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol typically involves cyclization reactions starting from suitable precursors. A common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and reduction steps. The process may require specific catalysts and solvents to optimize yield and purity .

Technical Details

  1. Starting Materials: The synthesis often begins with 2-aminopyridine.
  2. Reagents: Aldehydes or ketones are utilized alongside catalysts.
  3. Conditions: Controlled temperature and pressure conditions are maintained throughout the reaction to ensure high yields.
Molecular Structure Analysis

Structure

The molecular structure of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol can be represented by its SMILES notation: OCc1cnc2[nH]ccc2c1. The compound consists of a pyrrolo[2,3-b]pyridine framework with a hydroxymethyl group at the 5-position.

Data

  • Molecular Weight: 148.16 g/mol
  • Melting Point: 126–127 °C
  • InChI Key: HECHZAPQJASYJL-UHFFFAOYSA-N .
Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol can undergo several types of chemical reactions:

  1. Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  2. Reduction: Reduction reactions can yield various derivatives.
  3. Substitution: The hydrogen atoms on the pyridine ring can be substituted with different functional groups.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride.
  • Conditions: Specific temperatures and solvents are required to achieve desired transformations.

Major products from these reactions can include various substituted pyrrolo[2,3-b]pyridine derivatives, which have further applications in synthetic chemistry .

Mechanism of Action

(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol exhibits significant biological activity through its interaction with fibroblast growth factor receptors (FGFRs).

Process

Upon binding to FGFRs, this compound inhibits their autophosphorylation, blocking downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism has been shown to induce apoptosis in breast cancer cells (4T1) and inhibit cell migration and invasion .

Data

The inhibitory activity against FGFRs is quantified by IC50 values:

  • FGFR1: 7 nM
  • FGFR2: 9 nM
  • FGFR3: 25 nM.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Ranges from 126 °C to 127 °C.

Chemical Properties

(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol is classified as an irritant. Its reactivity profile includes undergoing oxidation, reduction, and substitution reactions as previously mentioned.

Applications

(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol has diverse applications in scientific research:

  1. Synthetic Chemistry: It serves as a building block for synthesizing complex organic molecules.
  2. Biological Research: Investigated for its potential as a bioactive molecule in cancer therapy due to its ability to inhibit fibroblast growth factor receptors.
  3. Industrial Applications: Utilized in producing specialty chemicals and materials due to its versatile reactivity and structural properties .
Introduction to Pyrrolo[2,3-b]pyridine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrrolopyridine Derivatives in Drug Discovery

The pyrrolo[2,3-b]pyridine scaffold—a bicyclic aromatic system fusing pyrrole and pyridine rings—has evolved from an obscure heterocycle to a cornerstone of modern medicinal chemistry. Early exploration of this scaffold dates back to the 20th century, with initial interest driven by its structural resemblance to purine nucleobases. This bioisosteric relationship enables natural mimicry, positioning pyrrolopyridines as privileged frameworks for targeting nucleotide-binding proteins and nucleic acid interactions [5] [8]. The scaffold's journey accelerated significantly in the 1990s with advances in synthetic methodologies that enabled efficient functionalization at all positions, including the critical C5 site that anchors the methanol derivative central to this review [5] [10].

The structural versatility of pyrrolo[2,3-b]pyridine is evidenced by its incorporation into diverse therapeutic agents across multiple drug classes. By the early 2000s, medicinal chemists exploited its physicochemical properties for kinase inhibition, with notable examples including the JAK2 inhibitor CEP-33779. This period also witnessed the scaffold's application in antiviral therapy, culminating in the 2018 FDA approval of Doravirine (Pifeltro®), a non-nucleoside reverse transcriptase inhibitor for HIV-1 treatment. Doravirine exemplifies the therapeutic validation of this chemotype, with its 1H-pyrrolo[2,3-b]pyridine core forming essential hydrogen bonds with the reverse transcriptase active site [7] [8]. The exponential growth in pyrrolopyridine-based patent filings—exceeding 2,400 by 2022—reflects sustained industrial interest, particularly in oncology and immunology [5] [10].

Recent breakthroughs leverage the C5-methanol motif as a synthetic handle for targeted modifications. The synthetic accessibility of this position enables rapid generation of analogs for structure-activity relationship (SAR) studies. For instance, in ENPP1 inhibitor development for cancer immunotherapy, the C5-hydroxymethyl group serves as a critical vector for introducing sulfamide pharmacophores that enhance potency against this emerging immuno-oncology target [10]. This evolution from simple heterocycle to sophisticated therapeutic scaffold underscores its growing importance in addressing unmet medical needs.

Table 1: Historical Milestones in Pyrrolo[2,3-b]pyridine-Based Drug Development

Time PeriodKey DevelopmentsTherapeutic Applications
Pre-1990sIsolation of natural analogs; Initial synthetic studiesLimited therapeutic exploration
1990s-2000sSynthetic methodology advances (e.g., C-H activation, cross-coupling)Kinase inhibitors; Antiviral leads
2010-2018Structural optimization strategies; Doravirine (Pifeltro®) FDA approvalHIV therapy; Oncology targets
2018-PresentC5-functionalized derivatives (e.g., ENPP1 inhibitors); Complex analogsCancer immunotherapy; Targeted therapies

Structural Significance of the (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol Motif in Bioactive Molecule Design

The (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol motif represents a structurally refined version of the parent scaffold, where the hydroxymethyl group at C5 confers distinct physicochemical and biomolecular recognition properties. This substitution transforms the planar aromatic system into a three-dimensional vector capable of diverse interactions with biological targets. The primary hydroxyl group serves dual roles: as a hydrogen-bond donor/acceptor that enhances target engagement, and as a metabolic handle that can be strategically modified to optimize pharmacokinetic profiles [4] [10]. Crystallographic studies of kinase inhibitors containing this motif reveal conserved interactions, where the pyrrolopyridine nitrogen (N7) forms a critical hydrogen bond with kinase hinge regions, while the C5-methanol extends into hydrophobic pockets or solvent-exposed regions depending on substituents [7] [10].

The electronic redistribution caused by C5-hydroxymethyl substitution significantly influences the scaffold's drug-likeness. Compared to unsubstituted analogs, the methanol derivative exhibits enhanced solubility due to the polar hydroxyl group—addressing a key limitation of many heterocyclic scaffolds. Computational analyses indicate this modification reduces cLogP by approximately 0.5-1.0 units while maintaining optimal membrane permeability. This balance is exemplified in ENPP1 inhibitors where the C5-methanol linker enables nanomolar potency (IC₅₀ = 28.3 nM) while preserving favorable logD values (2.5-3.5) compatible with oral bioavailability [10].

The synthetic versatility of this motif enables diverse pharmacophore integration through strategic functionalization. The hydroxyl group serves as a synthetic handle for etherification, esterification, or conversion to aldehydes for further elaboration. In scaffold-hopping applications, generative models like TransPharmer exploit the C5-methanol's spatial orientation to design structurally novel compounds that maintain key pharmacophore features. For example, replacing the pyrrolopyridine core with pyrimidine while retaining the C5-equivalent hydroxymethyl vector maintained ENPP1 inhibition (IC₅₀ = 54.1 nM), demonstrating its role in bioactivity conservation during structural optimization [4] [10]. Docking studies of advanced compounds such as ENPP1 inhibitor 25j reveal that the methanol-derived linker positions sulfamide groups for optimal interaction with catalytic zinc ions, forming hydrogen bonds with Thr238 and Asn259 residues critical for enzymatic inhibition [10].

Table 2: Biological Activities of C5-Functionalized Pyrrolo[2,3-b]pyridine Derivatives

Target ProteinDerivative StructureKey Activity (IC₅₀/EC₅₀)Structural Role of Methanol Motif
ENPP1 (Immuno-oncology)Piperidine-sulfamide conjugate25.0 nMVector for zinc-interacting sulfamide pharmacophore
c-Met Kinase (Oncology)Pyridazinone-pyrrolopyridine hybrid<100 nMSolubility enhancer; Conformational director
STING Pathway (Immunology)Sulfamide-linked analogIFN-β induction (dose-dependent)Scaffold for immune-modulating substituents
HIV Reverse TranscriptaseDoravirine analogsSub-nM RT bindingH-bond network participant with Lys103

The future development of this motif centers on leveraging its conformational adaptability for challenging drug targets. PROTAC designs exploit the hydroxyl group for linker attachment to E3 ligase ligands, while molecular glues utilize its hydrogen-bonding capacity to stabilize protein-protein interactions. As structural biology advances reveal new target classes, the (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol scaffold continues to offer unique solutions to medicinal chemistry challenges across therapeutic areas.

Table 3: Synthetic Approaches to (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol Derivatives

Synthetic StrategyKey Reagents/ConditionsDerivatives AccessibleYield RangeReference
Halogenation/LithiationN-TIPS protection; Br₂; n-BuLi; DMF5-Formyl intermediates60-75% [9] [10]
ReductionNaBH₄ or DIBAL-H of 5-carbaldehydeDirect methanol analogs85-95% [9]
Nucleophilic SubstitutionPiperidines/phenolates with 4-chloro precursorsC4-aminated derivatives45-97% [10]
Chan-Lam CouplingArylboronic acids; Cu(OAc)₂; PyridineN-Aryl substituted analogs50-80% [10]
Sulfamide ConjugationBurgess reagent; Amine intermediatesSulfamide-based ENPP1 inhibitors60-85% [10]

Properties

CAS Number

849067-97-6

Product Name

(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ylmethanol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-4,11H,5H2,(H,9,10)

InChI Key

HECHZAPQJASYJL-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C=C21)CO

Canonical SMILES

C1=CNC2=NC=C(C=C21)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.